molecular formula C10H18ClNOS B3077598 2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride CAS No. 1048673-63-7

2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride

Cat. No. B3077598
CAS RN: 1048673-63-7
M. Wt: 235.77 g/mol
InChI Key: KHBMKPCMJNJLTF-UHFFFAOYSA-N
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Description

“2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride” is a chemical compound with the CAS Number: 1048673-63-7 . It has a molecular weight of 235.78 and its molecular formula is C10H18ClNOS . The compound is solid in physical form .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C10H17NOS.ClH/c1-3-9(7-12)11-6-10-5-4-8(2)13-10;/h4-5,9,11-12H,3,6-7H2,1-2H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Synthesis of Enantiomerically Pure Compounds :

    • The chemical has been used in the synthesis of enantiomerically pure tert-butyl(methyl)phenylsilanes, illustrating its utility in producing optically active compounds (Jankowski et al., 1999).
  • Biofuel Production :

    • Pentanol isomers, which include derivatives of 2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol, are explored for their potential as biofuels, made through microbial fermentations from amino acid substrates (Cann & Liao, 2009).
  • Semiconducting Polymers :

    • The compound's derivatives have been used in developing semiconducting polymers with high spin multiplicity, significant for materials science and electronic applications (Domingo et al., 2000).
  • Synthesis of Glufosinate :

    • It has played a role in the synthesis process of glufosinate, a significant compound in agricultural chemistry (Sakakura et al., 1991).
  • Development of Oxazolines and Thiazolines :

    • The compound contributes to the facile syntheses of oxazolines and thiazolines, important in various chemical synthesis processes (Katritzky et al., 2004).
  • Enantioselective Transport of Amino Acid :

    • It's used in chiral alcohols for the enantioselective transport of amino acid hydrochloride, highlighting its importance in stereochemistry and drug development (Bryjak et al., 1993).
  • Anticancer Research :

    • Some derivatives of the compound have shown significant anticancer activities in vitro, demonstrating its potential in medicinal chemistry and oncology research (Saad & Moustafa, 2011).
  • Chameleonic Mimicry and Enantioresolution :

    • The compound has been utilized in studies of enantioresolution and chameleonic mimicry with an adamantylacetyl derivative of cholic acid, crucial for understanding molecular interactions and resolutions (Miragaya et al., 2010).
  • Study of GABA(B) Receptors :

    • Its thienyl analogs have been used to study GABA(B) receptors in rat neocortical slices, contributing to neurological and pharmacological research (Ong et al., 1997).
  • Dynamic Features in Metallocene Chemistry :

    • Research involving its derivatives in metallocene chemistry sheds light on dynamic features and conformational behaviors, important for organometallic chemistry (Dreier et al., 2001).

properties

IUPAC Name

2-[(5-methylthiophen-2-yl)methylamino]butan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS.ClH/c1-3-9(7-12)11-6-10-5-4-8(2)13-10;/h4-5,9,11-12H,3,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBMKPCMJNJLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=C(S1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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